molecular formula C7H14ClF2N B1459241 2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride CAS No. 1780586-65-3

2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride

Cat. No.: B1459241
CAS No.: 1780586-65-3
M. Wt: 185.64 g/mol
InChI Key: JEMWRZRBHICKLS-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluorocyclopentanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific amine group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-1-2-6(7)3-5-10;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWRZRBHICKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780586-65-3
Record name 2-(2,2-difluorocyclopentyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride

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